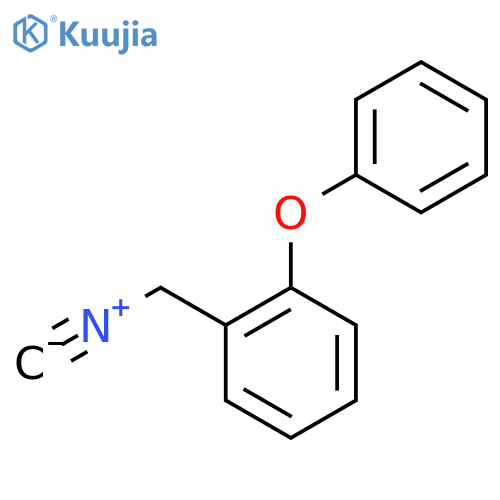Cas no 1974287-49-4 (1-(isocyanomethyl)-2-phenoxybenzene)

1974287-49-4 structure
商品名:1-(isocyanomethyl)-2-phenoxybenzene
1-(isocyanomethyl)-2-phenoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-(isocyanomethyl)-2-phenoxybenzene
- EN300-1863585
- 1974287-49-4
-
- インチ: 1S/C14H11NO/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2
- InChIKey: QJUCKJTXEDQJJN-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1)C1C=CC=CC=1C[N+]#[C-]
計算された属性
- せいみつぶんしりょう: 209.084063974g/mol
- どういたいしつりょう: 209.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 13.6Ų
1-(isocyanomethyl)-2-phenoxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863585-10.0g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1863585-0.05g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 0.05g |
$851.0 | 2023-09-18 | ||
| Enamine | EN300-1863585-0.25g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 0.25g |
$933.0 | 2023-09-18 | ||
| Enamine | EN300-1863585-1.0g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1863585-0.1g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 0.1g |
$892.0 | 2023-09-18 | ||
| Enamine | EN300-1863585-5.0g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1863585-5g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 5g |
$2940.0 | 2023-09-18 | ||
| Enamine | EN300-1863585-10g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 10g |
$4360.0 | 2023-09-18 | ||
| Enamine | EN300-1863585-0.5g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 0.5g |
$974.0 | 2023-09-18 | ||
| Enamine | EN300-1863585-2.5g |
1-(isocyanomethyl)-2-phenoxybenzene |
1974287-49-4 | 2.5g |
$1988.0 | 2023-09-18 |
1-(isocyanomethyl)-2-phenoxybenzene 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
1974287-49-4 (1-(isocyanomethyl)-2-phenoxybenzene) 関連製品
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
